2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromonaphthalen-1-yl)acetohydrazide: Lacks the fluorophenyl group but shares the bromonaphthalene moiety.
N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide: Contains the fluorophenyl group but lacks the bromonaphthalene moiety.
Properties
Molecular Formula |
C20H16BrFN2O |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H16BrFN2O/c1-13(14-6-9-16(22)10-7-14)23-24-20(25)12-15-8-11-19(21)18-5-3-2-4-17(15)18/h2-11H,12H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
UUCOSUSYVVLISH-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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